P物质C端五肽

描述

Substance P (SP) is a member of the tachykinin (TK) peptide family, which is ubiquitously expressed from invertebrates to mammals with a role in different organ systems and a number of functions also in the gastrointestinal (GI) tract .

Synthesis Analysis

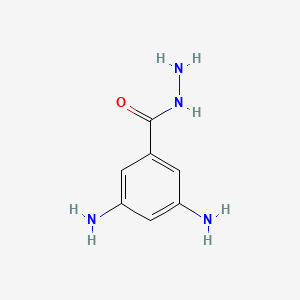

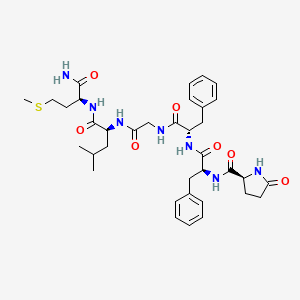

The C-terminal pentapeptide of SP (5Phe-4Phe-3Gly-2Leu-1Met amide), the core sequence, still retained some features of SP, so the pentapeptide was selected as the target peptide for tetrazine coupling . The synthesis of this peptide involved the use of Boc-protected tetrazine-containing amino acid 6 .

Molecular Structure Analysis

The binding conformation of the common C-terminal fragment: Phe-X-Gly-Leu-Met-NH2, the ’message sequence’ of tachykinins, was determined by consensus dynamics . Three binding modes for the C-terminal pentapeptide were determined. The first binding conformation is folded due to an intramolecular H-bond between the NH of the variable residue (X) and CO of Met .

Chemical Reactions Analysis

The first binding conformation is folded due to an intramolecular H-bond between the NH of the variable residue (X) and CO of Met . Other features include γ-bends at both the variable amino acid (X) and at Gly .

Physical And Chemical Properties Analysis

Substance P has a pH-dependent structure. Under acidic–neutral conditions, SP possesses a prevalent β-sheet structure although also other secondary structure elements are present . By increasing pH, a higher orderliness in the SP secondary structure is induced .

科学研究应用

生物活性和药理作用

- P物质的C端五肽表现出显著的致痉挛和血管活性。该五肽和其他C端序列的生物活性在各种检测中得到证实,包括对不同制剂(如狗的后肢血流、豚鼠回肠和兔耳静脉)的血管扩张、致痉挛和静脉收缩特性。这些研究发现,六个或更多C端氨基酸的序列可以引发与母体十一肽相当的活性,其中八肽在某些检测中显示出最强的效力 (Bury & Mashford, 1976)。

- 对C端部分的Gly9和Gln6位置取代的P物质类似物的研究表明,C端五肽的衍生物几乎与十一肽P物质一样有效。这一发现对于设计高亲和力放射性受体配体、P物质拮抗剂和亲和标签至关重要 (Blumberg & Teichberg, 1981)。

构象行为和稳定性

- 使用经验能量计算研究了P物质活性C端五肽的构象行为。该研究表明,最稳定的构象包括αR螺旋和部分螺旋结构。这些构象提供了侧链的良好可及性,这对于与受体相互作用至关重要 (Cotrait & Hospital, 1982)。

- 使用斑块形成细胞试验研究了与速激肽C端片段相关的五肽的免疫抑制活性,包括P物质。研究表明,P物质可能参与哺乳动物的免疫调节 (Siemion et al., 1994)。

神经生理和行为意义

- 一项比较P物质及其各种C端片段对大鼠扣带回皮神经元影响的研究发现,短至六肽序列的片段在增加神经元放电方面至少与母体分子一样活跃。五肽序列的活性要低得多,表明片段长度对神经元活动有细微的影响 (Jones & Olpe, 1982)。

- 另一项研究强调了P物质的N端和C端片段对行为的相反影响,其中C端六肽片段对行为的影响与N端七肽片段相反。这一发现表明P物质的不同片段具有重要的行为意义 (Hall & Stewart, 1983)。

未来方向

The generation of new research tools recently in the tachykinin field should allow for a detailed examination of the mechanisms of peptide action, including a focus on receptor structure-function relations and regulation of receptor sensitivity . This could lead to important therapeutic applications in the treatment of a variety of stress-related illnesses .

属性

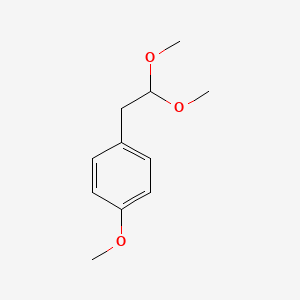

IUPAC Name |

(2S)-N-[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-5-oxopyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H49N7O7S/c1-22(2)18-27(35(49)41-25(32(37)46)16-17-51-3)40-31(45)21-38-33(47)28(19-23-10-6-4-7-11-23)42-36(50)29(20-24-12-8-5-9-13-24)43-34(48)26-14-15-30(44)39-26/h4-13,22,25-29H,14-21H2,1-3H3,(H2,37,46)(H,38,47)(H,39,44)(H,40,45)(H,41,49)(H,42,50)(H,43,48)/t25-,26-,27-,28-,29-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTTLAZLIKHEYJW-ZIUUJSQJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C3CCC(=O)N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)CNC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@@H]3CCC(=O)N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H49N7O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50976640 | |

| Record name | N-{14-Benzyl-7,10,13,16-tetrahydroxy-5-[hydroxy(imino)methyl]-8-(2-methylpropyl)-18-phenyl-2-thia-6,9,12,15-tetraazaoctadeca-6,9,12,15-tetraen-17-yl}-5-hydroxy-3,4-dihydro-2H-pyrrole-2-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50976640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

723.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Substance P, C-terminal pentapeptide | |

CAS RN |

61123-13-5 | |

| Record name | Substance P (6-11), pglu(6)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061123135 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-{14-Benzyl-7,10,13,16-tetrahydroxy-5-[hydroxy(imino)methyl]-8-(2-methylpropyl)-18-phenyl-2-thia-6,9,12,15-tetraazaoctadeca-6,9,12,15-tetraen-17-yl}-5-hydroxy-3,4-dihydro-2H-pyrrole-2-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50976640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。